N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1396859-57-6
VCID: VC6150230
InChI: InChI=1S/C13H10F2N2O2S/c14-7-2-1-3-8(15)11(7)12(18)17-13-16-9-4-5-19-6-10(9)20-13/h1-3H,4-6H2,(H,16,17,18)
SMILES: C1COCC2=C1N=C(S2)NC(=O)C3=C(C=CC=C3F)F
Molecular Formula: C13H10F2N2O2S
Molecular Weight: 296.29

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide

CAS No.: 1396859-57-6

Cat. No.: VC6150230

Molecular Formula: C13H10F2N2O2S

Molecular Weight: 296.29

* For research use only. Not for human or veterinary use.

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide - 1396859-57-6

Specification

CAS No. 1396859-57-6
Molecular Formula C13H10F2N2O2S
Molecular Weight 296.29
IUPAC Name N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,6-difluorobenzamide
Standard InChI InChI=1S/C13H10F2N2O2S/c14-7-2-1-3-8(15)11(7)12(18)17-13-16-9-4-5-19-6-10(9)20-13/h1-3H,4-6H2,(H,16,17,18)
Standard InChI Key XDABLCKGFUDKSH-UHFFFAOYSA-N
SMILES C1COCC2=C1N=C(S2)NC(=O)C3=C(C=CC=C3F)F

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture combines a 6,7-dihydro-4H-pyrano[4,3-d]thiazole moiety linked via an amide bond to a 2,6-difluorobenzoyl group. The pyrano-thiazole system consists of a six-membered oxygen-containing pyran ring fused to a five-membered thiazole ring, creating a bicyclic framework. The thiazole’s sulfur and nitrogen atoms contribute to potential hydrogen bonding and electrophilic interactions, while the fluorine atoms on the benzamide enhance lipophilicity and metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1396859-57-6
Molecular FormulaC13H10F2N2O2S\text{C}_{13}\text{H}_{10}\text{F}_{2}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight296.29 g/mol
SMILES NotationO=C(Nc1nc2c(s1)COCC2)c1c(F)cccc1F

Synthesis and Analytical Methods

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
Pyrano-thiazole synthesisThiourea, γ-bromo-δ-valerolactone, EtOH, reflux60–70%
Amide bond formation2,6-Difluorobenzoyl chloride, DIPEA, DCM, RT75–85%

Purification and Analysis

Purification likely employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity assessment would require HPLC with UV detection at 254 nm .

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

Predicted aqueous solubility is low (<0.1 mg/mL at 25°C) due to the hydrophobic benzamide and fluorine substituents. Stability studies under accelerated conditions (40°C/75% RH) suggest degradation via hydrolysis of the amide bond, necessitating storage at −20°C under inert atmosphere .

Table 3: Predicted ADME Properties

ParameterValueMethod
LogP2.8 ± 0.3XLogP3
H-bond donors1PubChem
H-bond acceptors5PubChem
Plasma protein binding89% (estimated)SwissADME

Metabolic Pathways

In silico metabolism predictions (CYP450 3A4/2D6) indicate potential oxidation at the pyran ring’s methylene groups and defluorination. Glucuronidation of the amide nitrogen may produce inactive metabolites .

Future Research Directions

  • Synthesis Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Target Identification: Perform high-throughput screening against kinase and GPCR panels .

  • In Vivo Pharmacokinetics: Assess bioavailability and tissue distribution in rodent models.

  • Structure-Activity Relationships: Modify fluorination patterns and pyran ring substituents to enhance potency .

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